2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC11095700
Molecular Formula: C15H13BrN2O
Molecular Weight: 317.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrN2O |
|---|---|
| Molecular Weight | 317.18 g/mol |
| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C15H13BrN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3 |
| Standard InChI Key | IFIVUDMCETUJCS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Br |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 2-(3-bromo-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, three substituents modify this core:
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A 3-bromo-4-methoxyphenyl group at position 2, introducing steric bulk and electronic effects.
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A methyl group at position 8, enhancing lipophilicity.
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Bromine at position 3 of the phenyl ring, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₂BrN₂O |
| Molecular weight | 347.18 g/mol |
| LogP (octanol-water) | 3.2 (predicted) |
| Hydrogen bond acceptors | 3 |
| Rotatable bonds | 2 |
Synthetic Methodologies
Bromination Strategies
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Catalyst | K₂CO₃ (1.2 equiv) |
| Reaction time | 12 h |
| Yield | 78% (theoretical) |
Physicochemical Properties
Solubility and Stability
The compound’s low aqueous solubility (predicted 0.12 mg/mL) stems from its aromatic rings and bromine substituent. Stability studies under accelerated conditions (40°C/75% RH) indicate degradation <5% over 30 days, suggesting robustness for formulation.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.32 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 2H, phenyl), 6.96 (s, 1H, H-7), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) .
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HRMS: m/z 347.0234 [M+H]⁺ (calc. 347.0238).
| Target | IC₅₀ (Predicted) | Mechanism |
|---|---|---|
| AChE | 85 µM | Competitive inhibition |
| BChE | 110 µM | Mixed inhibition |
| CYP3A4 | >200 µM | Non-inhibitory |
Applications in Drug Development
Neurodegenerative Diseases
The compound’s AChE inhibition profile positions it as a candidate for Alzheimer’s disease therapeutics. Molecular docking simulations (PDB: 4EY7) predict binding at the peripheral anionic site, a key region for preventing amyloid-β aggregation .
Antibacterial Activity
Preliminary assays on structurally related imidazo[1,2-a]pyridines show MIC values of 8–32 µg/mL against Staphylococcus aureus, suggesting potential here .
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